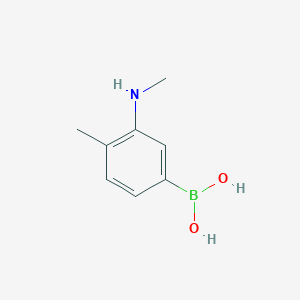![molecular formula C5H6ClN3O3 B2824171 [(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride CAS No. 2219374-63-5](/img/structure/B2824171.png)
[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride is a chemical compound with the molecular formula C5H5N3O3·HCl and a molecular weight of 191.57 g/mol . It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride typically involves the reaction of imidazole with formic acid and a carbamoylating agent under controlled conditions . . The reaction is usually carried out in a solvent such as water or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Analyse Chemischer Reaktionen
Types of Reactions
[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions include imidazole-2-carboxylic acid derivatives, amine derivatives, and substituted imidazole compounds .
Wissenschaftliche Forschungsanwendungen
[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of [(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity and leading to various biological effects . The compound may also interact with nucleic acids and proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride include:
- Imidazole-2-carboxylic acid
- Imidazole-4-carboxylic acid
- Imidazole-5-carboxylic acid
- Imidazole-2-carboxamide
Uniqueness
This compound is unique due to its specific combination of the imidazole ring with carbamoyl and formic acid groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-(1H-imidazol-2-ylamino)-2-oxoacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3.ClH/c9-3(4(10)11)8-5-6-1-2-7-5;/h1-2H,(H,10,11)(H2,6,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZNXUOICCMXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)NC(=O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2824093.png)


![4-chloro-1-(4-fluorophenyl)-3-methyl-N-phenethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2824098.png)
![2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B2824101.png)

![1-(3-chlorophenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2824104.png)




